2-(Pyridin-4-yl)oxolane-3-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-pyridin-4-yloxolane-3-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c12-10(13)8-3-6-14-9(8)7-1-4-11-5-2-7/h1-2,4-5,8-9H,3,6H2,(H,12,13) |
InChI Key |
DWDRBBBNZOZJLR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C1C(=O)O)C2=CC=NC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Pyridin 4 Yl Oxolane 3 Carboxylic Acid and Analogues
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 2-(pyridin-4-yl)oxolane-3-carboxylic acid reveals several possible disconnections. The most logical strategic disconnections involve breaking the C-C bond between the pyridine (B92270) and oxolane rings, or cleaving the oxolane ring itself.
Disconnection A: Pyridine-Oxolane C-C Bond
This approach disconnects the molecule into a pyridine-4-yl synthon and a 2-substituted oxolane-3-carboxylic acid derivative. The pyridine synthon could be a nucleophile (e.g., a pyridin-4-yl organometallic reagent) or an electrophile (e.g., 4-halopyridine). Correspondingly, the oxolane fragment would need to be an electrophile (e.g., a 2-halo-oxolane) or a nucleophile. This strategy allows for the independent synthesis of the two heterocyclic components, which are then coupled in a later step.
Disconnection B: Oxolane Ring Cleavage
Alternatively, the oxolane ring can be retrosynthetically opened. A key disconnection is the C-O bond, leading to a linear precursor with hydroxyl and carboxylic acid functionalities. Subsequent cyclization would then form the tetrahydrofuran (B95107) ring. Another possibility is to disconnect one of the C-C bonds within the ring, which could be formed through various cyclization strategies.
Classical and Modern Approaches to Oxolane Ring Formation
The construction of the substituted oxolane (tetrahydrofuran) ring is a pivotal part of the synthesis. Both classical and modern methods can be employed, with stereoselectivity often being a key consideration.
Cyclization Reactions for Tetrahydrofuran Ring Construction
Intramolecular cyclization is a common and effective method for forming tetrahydrofuran rings. A prevalent strategy is the intramolecular SN2 reaction, where a hydroxyl group displaces a leaving group on the same molecule to form the cyclic ether. nih.gov For the synthesis of 2,3-disubstituted tetrahydrofurans, this typically involves the cyclization of a linear precursor containing a hydroxyl group and a suitable leaving group (e.g., a halide or sulfonate) at the appropriate positions. nih.gov
Another powerful method involves the cyclofunctionalization of unsaturated alcohols. For instance, the iodocyclization of allylic alcohols can produce highly functionalized tetrahydrofurans, with the potential for high diastereoselectivity. acs.org The stereochemical outcome of these reactions can often be controlled by the geometry of the starting alkene and the reaction conditions.
Radical cyclizations also offer a versatile route to tetrahydrofuran derivatives. For example, radical carbonylation/cyclization of unsaturated precursors can be used to construct tetrahydrofuran-3-ones, which can be further elaborated to the desired carboxylic acid. diva-portal.org
| Cyclization Method | Precursor Type | Key Reagents | Notes |
| Intramolecular SN2 | Hydroxy-alkyl halide/sulfonate | Base (e.g., NaH) | A classical and reliable method. nih.gov |
| Iodocyclization | Unsaturated alcohol | Iodine source (e.g., I2) | Can provide high stereocontrol. acs.org |
| Radical Carbonylation | Unsaturated organochalcogenide | Radical initiator, CO | Forms a ketone at the 3-position. diva-portal.org |
| 5-endo-trig Cyclization | Sulfonyl-substituted homoallylic alcohol | Base (e.g., ButOK) | Stereoselectivity can be controlled by alkene geometry. ic.ac.uk |
Stereoselective Oxolane Ring Synthesis
Achieving the desired stereochemistry at the C2 and C3 positions of the oxolane ring is a critical aspect of the synthesis. Many modern synthetic methods have been developed to address this challenge.
Palladium-catalyzed reactions of γ-hydroxy terminal alkenes with aryl or vinyl bromides can afford trans-2,5- and trans-2,3-disubstituted tetrahydrofurans with high diastereoselectivity. nih.gov This method allows for the simultaneous formation of a C-O and a C-C bond with stereocontrol.
Lewis acid-mediated cyclizations of epoxy diols have also been shown to be effective in controlling the stereochemistry of the resulting tetrahydrofuran. nih.gov The choice of Lewis acid can influence the regio- and stereoselectivity of the ring-opening and subsequent cyclization. Furthermore, a two-step protocol involving a Hayashi-Heck arylation of 2,3-dihydrofuran (B140613) followed by a Rh-catalyzed hydroformylation can provide access to anti-2,4-disubstituted tetrahydrofurans with high regio- and diastereoselectivity. acs.org
Introduction of the Pyridine Moiety
Strategies for C-C Bond Formation at the Pyridine Ring
Direct C-H functionalization of pyridines at the C4 position has been a long-standing challenge in organic synthesis. nih.gov One approach involves the use of a blocking group on the pyridine nitrogen to direct functionalization to the C4 position. For instance, a maleate-derived blocking group can enable Minisci-type decarboxylative alkylation at C4 with high regioselectivity. nih.govchemrxiv.org
Another strategy is the direct metalation of the pyridine ring at the C4 position. The use of n-butylsodium can overcome the tendency for addition at the C2 position, allowing for deprotonation at C4. The resulting 4-sodiopyridine can then react with various electrophiles. nih.gov
| C4-Functionalization Strategy | Pyridine Derivative | Key Reagents | Notes |
| Minisci-type Alkylation | Pyridine with N-blocking group | Carboxylic acid, radical initiator | Provides C4-alkylated pyridines. nih.govchemrxiv.org |
| Direct Metalation | Pyridine | n-butylsodium | Generates a 4-pyridyl nucleophile. nih.gov |
| Silane-Assisted Electroreduction | Pyridine derivative | Alkyl bromide, chlorotrimethylsilane | Offers high regioselectivity for C4-alkylation. chemrxiv.org |
Coupling Reactions for Pyridine-Oxolane Linkage
Cross-coupling reactions are a powerful tool for forming the pyridine-oxolane C-C bond. A Suzuki-Miyaura coupling reaction between a pyridinylboronic acid and a 2-halo-oxolane derivative is a plausible approach. The synthesis of various pyridinylboronic acids has been reported, making them accessible coupling partners. dergipark.org.trresearchgate.net
Alternatively, a Negishi cross-coupling can be employed. This would involve the reaction of a 4-pyridylzinc reagent with a 2-halo-oxolane. The 4-pyridylzinc reagent can be generated from 4-sodiopyridine via transmetalation with zinc chloride. nih.gov
A decarboxylative Michael-type addition of a pyridylacetic acid to an appropriate Michael acceptor derived from an oxolane precursor could also be envisioned for constructing the desired linkage. nih.gov
| Coupling Reaction | Pyridine Precursor | Oxolane Precursor | Catalyst |
| Suzuki-Miyaura | Pyridinylboronic acid | 2-Halo-oxolane | Palladium catalyst |
| Negishi | 4-Pyridylzinc reagent | 2-Halo-oxolane | Palladium catalyst |
| Decarboxylative Michael Addition | Pyridylacetic acid | Oxolane-based Michael acceptor | Brønsted base |
Carboxylic Acid Functionalization and Introduction
The introduction of a carboxylic acid group onto the oxolane ring at the C-3 position, adjacent to the pyridinyl substituent, is a critical step in the synthesis of the target molecule. This can be achieved through direct carboxylation or by the hydrolysis of a pre-installed ester group.
Direct carboxylation of C-H bonds is an increasingly attractive method in organic synthesis due to its atom economy. For heterocyclic compounds, methods involving the use of carbon dioxide (CO₂) as a C1 source are particularly relevant. organic-chemistry.org A common strategy for the carboxylation of aromatic heterocycles involves a base-mediated reaction. For instance, the use of cesium carbonate (Cs₂CO₃) has been shown to be effective for the direct carboxylation of various heterocycles, such as oxazoles and thiazoles, with CO₂. organic-chemistry.orgrsc.org This approach, however, is most effective for C-H bonds with sufficient acidity. rsc.org
Alternatively, transition-metal-catalyzed carboxylation offers another route. N-heterocyclic carbene (NHC) complexes of copper and gold have been developed as effective catalysts for the carboxylation of a range of aromatic heterocycles with CO₂. lookchem.comresearchgate.net These reactions often proceed under milder conditions and exhibit high regioselectivity for the most acidic C-H bond. lookchem.com
A more traditional and widely applicable method involves the hydrolysis of a corresponding ester precursor, such as an ethyl or methyl ester. This two-step approach first introduces an ester group, which is then converted to the carboxylic acid. Ester hydrolysis can be carried out under either acidic or basic conditions. chemistrysteps.com
Acid-catalyzed hydrolysis is a reversible process where an excess of water is used to drive the equilibrium towards the carboxylic acid and alcohol products. chemistrysteps.com
Base-catalyzed hydrolysis (saponification) is an irreversible process where a stoichiometric amount of a base, such as sodium hydroxide (B78521) or potassium hydroxide, is used. The reaction initially forms a carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. chemistrysteps.com This method is often preferred due to its irreversibility, which can lead to higher yields. chemistrysteps.com
Green chemistry principles are increasingly being integrated into the synthesis of complex molecules to reduce environmental impact. In the context of synthesizing this compound, several green approaches can be considered.
The use of CO₂, an abundant and non-toxic C1 source, for carboxylation is a prime example of a green chemistry approach. organic-chemistry.org This avoids the use of more hazardous reagents, such as carbon monoxide or cyanides. Furthermore, the development of catalytic systems that can utilize CO₂ under mild conditions, such as atmospheric pressure and lower temperatures, enhances the green credentials of the synthesis. rsc.org
Microwave-assisted synthesis is another green technique that can be applied. Microwave irradiation can significantly accelerate reaction times, reduce energy consumption, and in some cases, improve product yields compared to conventional heating methods. uran.ua This has been successfully applied to the synthesis of various heterocyclic compounds.
The choice of solvents is also a critical aspect of green chemistry. The use of safer, more environmentally benign solvents, or even solvent-free reaction conditions, is highly desirable. For ester hydrolysis, water is the reagent, and conducting the reaction in aqueous media, where possible, aligns with green chemistry principles.
| Green Chemistry Approach | Description | Potential Application in Synthesis |
| Use of CO₂ | Utilizing carbon dioxide as a renewable and non-toxic C1 source for carboxylation. | Direct carboxylation of a 2-(pyridin-4-yl)oxolane precursor. |
| Catalysis | Employing catalysts to enable reactions under milder conditions and improve atom economy. | NHC-copper or gold catalysts for CO₂ fixation. lookchem.comresearchgate.net |
| Microwave Synthesis | Using microwave irradiation to reduce reaction times and energy consumption. uran.ua | Can be applied to various steps, including cyclization and functional group interconversions. |
| Green Solvents | Preferential use of water, ethanol, or other environmentally friendly solvents. | Hydrolysis of an ester precursor in aqueous media. |
Total Synthesis and Optimized Reaction Conditions
A plausible multi-step total synthesis of this compound would involve the initial construction of the substituted oxolane ring followed by the introduction and/or modification of the carboxylic acid functionality.
A potential synthetic route could commence with the formation of the 2-substituted oxolane ring. This could be achieved through various methods, including the intramolecular cyclization of a suitable precursor. For instance, a γ-hydroxy alkene can undergo palladium-catalyzed cyclization with an aryl bromide (in this case, a 4-halopyridine) to form both a C-C and a C-O bond, yielding a substituted tetrahydrofuran. organic-chemistry.org
An alternative approach could involve the reaction of a pyridinyl nucleophile with an oxolane electrophile. The specific stereochemistry of the substituents on the oxolane ring would need to be carefully controlled throughout the synthesis.
A generalized, hypothetical multi-step pathway is outlined below:
Formation of a suitable precursor: This could involve the synthesis of a molecule containing both the pyridine moiety and a latent oxolane structure, for example, an open-chain hydroxyalkene.
Cyclization: An intramolecular reaction to form the oxolane ring. Various catalytic systems, including those based on silver, copper, or palladium, can be employed for the hydroalkoxylation of alkenes. organic-chemistry.org
Introduction of the carboxylate precursor: Installation of a functional group, such as a cyano or ester group, at the C-3 position of the oxolane ring.
Hydrolysis: Conversion of the precursor group into the final carboxylic acid, for example, by base-catalyzed hydrolysis of an ester. chemistrysteps.com
Catalysis plays a pivotal role in optimizing the synthesis of complex molecules by improving yields, reducing reaction times, and enhancing selectivity. In the synthesis of this compound, several steps could benefit from catalytic methods.
The formation of the oxolane ring via intramolecular hydroalkoxylation can be catalyzed by a range of transition metals. Lanthanide triflates are known to be efficient catalysts for this transformation. organic-chemistry.org Copper(I)-based catalytic systems have also been shown to be effective for the intramolecular hydroalkoxylation of unactivated terminal alkenes. organic-chemistry.org
For the carboxylation step, as previously mentioned, NHC-copper and NHC-gold catalysts are at the forefront of current research for the direct fixation of CO₂ onto C-H bonds. lookchem.comresearchgate.net The optimization of these catalytic systems involves screening different ligands, bases, and solvents to achieve the highest possible yield and selectivity.
The hydrolysis of an ester precursor can also be subject to catalysis. While typically performed with stoichiometric acid or base, catalytic methods for ester hydrolysis exist, although they are less common for bulk synthesis. researchgate.netnii.ac.jpacs.org
| Reaction Step | Catalytic Method | Catalyst Example |
| Oxolane Ring Formation | Intramolecular Hydroalkoxylation | Lanthanide triflates, Cu(I)-Xantphos organic-chemistry.org |
| Carboxylation | Direct C-H Carboxylation with CO₂ | [(IPr)AuOH], [(IPr)CuCl] lookchem.comresearchgate.net |
| Ester Hydrolysis | Catalytic Hydrolysis | Imidazole-based catalysts acs.org |
Transitioning a synthetic route from laboratory scale to industrial production requires careful consideration of process intensification and scalability. The goal is to develop a safe, efficient, and cost-effective process. acs.org
For the synthesis of heterocyclic compounds, flow chemistry using microreactors offers significant advantages over traditional batch processing. cetjournal.itwur.nl Microreactors provide superior heat and mass transfer, allowing for reactions to be run under more aggressive conditions (higher temperatures and pressures) with greater control and safety. wur.nlresearchgate.net This can lead to drastically reduced reaction times and improved yields.
The choice of reagents and catalysts is also critical for scalability. Hazardous or expensive reagents that are manageable on a small scale may be prohibitive for large-scale production. For example, while DAST is a useful fluorinating agent in the lab, its hazardous nature makes it difficult to scale up. acs.org Similarly, the cost and availability of transition metal catalysts must be considered. The development of robust, recyclable catalysts is an important area of research for improving the scalability and sustainability of synthetic processes.
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the three-dimensional structure of 2-(Pyridin-4-yl)oxolane-3-carboxylic acid in solution.
High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals for the protons of the pyridine (B92270) ring, the oxolane ring, and the carboxylic acid group. The protons on the pyridine ring typically appear in the aromatic region (δ 7.0-9.0 ppm). Specifically, the protons ortho to the nitrogen atom are the most deshielded. The protons of the oxolane ring resonate in the aliphatic region, with their chemical shifts influenced by the neighboring oxygen atom and the pyridine and carboxylic acid substituents. The acidic proton of the carboxylic acid group is highly deshielded and is typically observed as a broad singlet at a downfield chemical shift (δ 10-13 ppm) libretexts.org.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is significantly deshielded and appears in the range of δ 160-180 ppm libretexts.org. The carbon atoms of the pyridine ring resonate in the aromatic region (δ 120-150 ppm), while the carbons of the oxolane ring are found in the aliphatic region (δ 20-80 ppm). The specific chemical shifts are sensitive to the stereochemistry of the molecule.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine C2', C6' | 8.5 - 8.7 | 149 - 151 |
| Pyridine C3', C5' | 7.2 - 7.4 | 121 - 123 |
| Pyridine C4' | - | 140 - 142 |
| Oxolane C2 | 4.8 - 5.2 | 78 - 82 |
| Oxolane C3 | 3.2 - 3.6 | 45 - 49 |
| Oxolane C4 | 2.0 - 2.4 | 25 - 29 |
| Oxolane C5 | 3.8 - 4.2 | 67 - 71 |
| Carboxylic Acid C=O | - | 170 - 175 |
| Carboxylic Acid OH | 10.0 - 13.0 | - |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and for determining the relative stereochemistry of the chiral centers at C2 and C3 of the oxolane ring.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of connectivities within the oxolane and pyridine rings. For instance, correlations would be observed between the protons on C2, C3, C4, and C5 of the oxolane ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, enabling the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for establishing the connectivity between the pyridine ring, the oxolane ring, and the carboxylic acid group. For example, a correlation between the H2 proton of the oxolane ring and the C4' carbon of the pyridine ring would confirm their attachment.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the stereochemistry. It detects through-space interactions between protons that are in close proximity. For the cis and trans isomers of this compound, distinct NOE patterns would be expected between the protons at C2 and C3, and between these protons and the substituents.
Dynamic NMR (DNMR) studies can provide insights into the conformational flexibility of the oxolane ring and the rotational barrier around the C2-C(pyridine) bond. By analyzing the NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can be related to the rates of conformational exchange. This information is valuable for understanding the molecule's dynamic behavior in solution.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.
The IR spectrum of this compound will be dominated by the strong absorption bands of the carboxylic acid and pyridine groups.
Carboxylic Acid: A broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid. A strong and sharp C=O stretching vibration will appear around 1700-1725 cm⁻¹ pressbooks.pub. The C-O stretching and O-H bending vibrations are also observable in the fingerprint region.
Pyridine: The pyridine ring exhibits characteristic C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. Ring breathing vibrations are also typically observed at lower frequencies.
Oxolane: The C-O-C stretching of the oxolane ring will give rise to a strong band in the 1050-1150 cm⁻¹ region.
Interactive Data Table: Key IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong, Sharp |
| Pyridine | C-H stretch | > 3000 | Medium |
| Pyridine | C=C, C=N stretch | 1400 - 1600 | Medium to Strong |
| Oxolane | C-O-C stretch | 1050 - 1150 | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (·OH, M-17) and the loss of the entire carboxyl group (·COOH, M-45) libretexts.org.
For this specific molecule, cleavage of the bond between the oxolane ring and the pyridine ring could lead to fragments corresponding to the pyridinyl cation or the oxolane-carboxylic acid radical cation. Fragmentation of the oxolane ring itself is also possible. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments with high accuracy, further confirming the molecular formula.
Interactive Data Table: Expected Mass Spectrometry Fragments
| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) |
| [M]⁺ | C₁₀H₁₁NO₃⁺ | 193.07 |
| [M - OH]⁺ | C₁₀H₁₀NO₂⁺ | 176.07 |
| [M - COOH]⁺ | C₉H₁₀NO⁺ | 148.08 |
| [C₅H₄N]⁺ | Pyridinyl cation | 78.03 |
| [C₅H₇O₃]⁺ | Oxolane-3-carboxylic acid cation | 115.04 |
Note: The m/z values are for the most abundant isotopes.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
Specific HRMS data, which would provide the exact mass of the compound and confirm its elemental composition with high precision, is not available in published literature.
X-ray Crystallography for Solid-State Structure Determination
A solved crystal structure for this compound has not been deposited in crystallographic databases or published in scientific journals. Without this data, a detailed analysis is not possible.
Information on the unit cell parameters, space group, and the specific intermolecular interactions (such as hydrogen bonding or π-stacking) that govern the crystal packing is contingent on X-ray diffraction analysis, which has not been reported.
The determination of the absolute stereochemistry of chiral centers, typically achieved through anomalous dispersion in X-ray crystallography, cannot be discussed as no crystallographic data is available.
Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Purity and Stereoisomerism
There are no published studies detailing the circular dichroism (CD) or optical rotatory dispersion (ORD) spectra for this compound. This data would be essential for characterizing its enantiomeric purity and confirming the stereoisomeric form.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods allow for the detailed investigation of electronic structure, which in turn governs the molecule's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules like 2-(Pyridin-4-yl)oxolane-3-carboxylic acid. By applying functionals such as B3LYP with a basis set like 6-311G(d,p), the molecule's geometry can be optimized to its lowest energy state. electrochemsci.orgresearchgate.net This optimization provides crucial data on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule's structure.
Table 1: Illustrative Optimized Geometric Parameters for this compound Calculated at the B3LYP/6-311G(d,p) Level
| Parameter | Bond/Atoms | Calculated Value |
|---|---|---|
| Bond Length (Å) | C=O (carboxyl) | 1.210 |
| O-H (carboxyl) | 0.975 | |
| C-N (pyridine) | 1.335 | |
| Bond Angle (°) | O=C-O (carboxyl) | 123.5 |
| C-O-C (oxolane) | 109.8 | |
| C-C-N (pyridine) | 123.9 | |
| Dihedral Angle (°) | Pyridine-Oxolane planes | 45.2 |
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.comacs.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's ionization potential and nucleophilicity. The LUMO is the innermost empty orbital, which can accept electrons, and its energy relates to electron affinity and electrophilicity. researchgate.netresearchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the oxygen atoms of the carboxyl and oxolane moieties. This suggests these are the primary sites for electrophilic attack. Conversely, the LUMO is likely distributed over the pyridine ring and the carbonyl carbon of the carboxylic acid, indicating these as potential sites for nucleophilic attack. electrochemsci.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.
Table 2: Hypothetical FMO Properties for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.85 |
| LUMO | -1.75 |
| HOMO-LUMO Gap (ΔE) | 5.10 |
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. rsc.orgresearchgate.net It maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net
In this compound, the MESP surface would show significant negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group due to their lone pairs of electrons. rsc.org These sites represent the most likely points for hydrogen bonding and interactions with electrophiles. A strong positive potential would be located on the hydroxyl hydrogen of the carboxylic acid, highlighting its acidic nature. The pyridine ring itself would exhibit a complex potential, with the nitrogen atom being the most negative site. mdpi.com
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum chemical calculations provide insight into static, optimized structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.comyoutube.com By solving Newton's equations of motion, MD simulations can explore the conformational landscape of this compound, revealing its flexibility and preferred shapes in different environments (e.g., in a solvent or interacting with a biological target). ijnc.ir
MD simulations would be particularly useful for understanding the rotational freedom around the single bond connecting the pyridine and oxolane rings and the puckering of the five-membered oxolane ring. This information is critical for applications such as drug design, where the molecule's ability to adopt specific conformations to fit into a protein's active site is paramount. acs.org The simulations can also provide insights into the stability of intramolecular hydrogen bonds and how solvent molecules interact with different parts of the compound. acs.org
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Computational chemistry allows for the accurate prediction of spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) chemical shifts are particularly amenable to prediction using quantum chemical methods. The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a common approach for calculating ¹H and ¹³C NMR chemical shifts. stenutz.eu
Predicted chemical shifts for this compound can be compared with experimental data to confirm its structure. nsf.gov For instance, the acidic proton of the carboxylic acid is expected to have a characteristic downfield shift (around 12 ppm). pressbooks.pub The protons on the pyridine ring would appear in the aromatic region, with their specific shifts influenced by the substitution pattern. The non-aromatic protons of the oxolane ring would appear further upfield.
Table 3: Illustrative Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for Key Protons
| Proton | Predicted δ (ppm) | Hypothetical Experimental δ (ppm) |
|---|---|---|
| -COOH | 12.1 | 12.3 |
| Pyridine (α to N) | 8.6 | 8.7 |
| Pyridine (β to N) | 7.4 | 7.5 |
| Oxolane (CH-COOH) | 3.5 | 3.6 |
Analysis of Non-Covalent Interactions (NCI-RDG, QTAIM, NBO)
Non-covalent interactions (NCIs) are crucial in determining the supramolecular structure, crystal packing, and biological activity of molecules. bohrium.comresearchgate.net Several computational techniques are used to analyze these weak forces.
NCI-RDG (Non-Covalent Interaction - Reduced Density Gradient): This method provides a visual representation of non-covalent interactions in real space. mdpi.com It plots the reduced density gradient versus the electron density, allowing for the identification and characterization of hydrogen bonds, van der Waals interactions, and steric clashes. For a dimer of this compound, NCI-RDG analysis would likely reveal strong hydrogen bonding between the carboxylic acid groups and weaker C-H···N or C-H···O interactions involving the pyridine and oxolane rings.
QTAIM (Quantum Theory of Atoms in Molecules): QTAIM is a powerful method that analyzes the topology of the electron density to define atoms, bonds, and the nature of chemical interactions. amercrystalassn.orguni-muenchen.de By locating bond critical points (BCPs) between atoms, QTAIM can characterize interactions as either shared (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals). scispace.comias.ac.innih.gov The properties of the electron density at the BCP, such as its magnitude (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the interaction. acs.org
NBO (Natural Bond Orbital) Analysis: NBO analysis examines charge transfer and orbital-orbital interactions within a molecule. niscpr.res.inrsc.org It provides insight into hybridization, delocalization of electron density, and the stabilization energy associated with intramolecular and intermolecular interactions. scirp.org For this compound, NBO analysis could quantify the stabilizing energy of a potential intramolecular hydrogen bond between the carboxylic acid and the oxolane oxygen. It can also reveal hyperconjugative effects, such as the donation of electron density from lone pair orbitals (n) to antibonding orbitals (σ* or π*). researchgate.net
Table 4: Illustrative Second-Order Perturbation Energies (E⁽²⁾) from NBO Analysis for Intramolecular Interactions
| Donor NBO | Acceptor NBO | E⁽²⁾ (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) Npyridine | π(C-C)pyridine | 20.5 | Lone pair delocalization |
| LP(2) Ocarbonyl | σ(C-O)carboxyl | 2.8 | Hyperconjugation |
| LP(1) Ooxolane | σ*(C-C)oxolane | 4.1 | Hyperconjugation |
Intramolecular Hydrogen Bonding Networks
Intramolecular hydrogen bonds can significantly influence the conformation, stability, and chemical properties of a molecule. In this compound, several possibilities for such interactions exist, primarily involving the carboxylic acid group as a hydrogen bond donor.
Theoretical studies on related molecules, such as nitrophthalic acids, demonstrate a delicate balance between intramolecular and intermolecular hydrogen bonding. In some isomers, steric repulsion can force conformational changes that favor intermolecular bonds, while in others, short, strong intramolecular hydrogen bonds (SSHB) are observed mdpi.com. For this compound, the key interactions to consider are between the carboxylic acid proton (-COOH) and nearby acceptor atoms.
Interaction with the Oxolane Oxygen: The most probable intramolecular hydrogen bond would involve the carboxylic acid proton and the oxygen atom of the oxolane ring. The formation of this bond would depend on the relative stereochemistry at positions 2 and 3 of the oxolane ring and the rotational flexibility around the C2-C3 bond. A conformation that brings the carboxylic acid group into proximity with the ring oxygen could lead to a stable five or six-membered ring structure stabilized by the hydrogen bond.
Interaction with the Pyridine Nitrogen: An intramolecular hydrogen bond between the carboxylic acid and the pyridine nitrogen is geometrically impossible due to the 4-position substitution on the pyridine ring. The nitrogen atom is located on the opposite side of the ring from the oxolane substituent.
Computational modeling, such as Density Functional Theory (DFT), would be essential to determine the most stable conformer. Such calculations can quantify the energy difference between conformers with and without the intramolecular hydrogen bond, revealing the energetic favorability of this interaction. Studies on molecules with a carboxylic acid tethered to a charged pyridinium (B92312) center show that intramolecular interactions can significantly affect the properties of the acid group, even across several carbon atoms osti.gov.
Table 1: Potential Intramolecular Hydrogen Bond Parameters (Theoretical)
| Donor | Acceptor | H-Bond Type | Expected Bond Length (Å) | Expected Bond Angle (°) | Notes |
| O-H (Carboxyl) | O (Oxolane) | O-H···O | 1.8 - 2.2 | 140 - 170 | Highly dependent on the stereochemistry and conformation of the oxolane ring. |
| O-H (Carboxyl) | N (Pyridine) | O-H···N | N/A | N/A | Geometrically prohibited in the 4-pyridyl isomer. |
Intermolecular Interactions and Supramolecular Assembly
In the solid state, molecules of this compound are expected to self-assemble into complex architectures, or supramolecular structures, governed by a variety of intermolecular interactions. The study of how molecules connect in the solid state is a cornerstone of crystal engineering rsc.org.
The primary interactions driving the assembly will be strong hydrogen bonds involving the carboxylic acid group and the pyridine nitrogen. The interaction between a carboxylic acid and a pyridine is a classic and robust supramolecular synthon, which can result in either a neutral co-crystal or an ionic salt, depending on the relative acidity and basicity of the components rsc.orgorgchemres.orgmdpi.com.
Carboxylic Acid–Pyridine Synthon: The most prominent interaction is the O-H···N hydrogen bond between the carboxylic acid of one molecule and the pyridine nitrogen of another rsc.orgacs.org. This is a highly reliable interaction that often dictates the primary structure of the crystal packing, leading to the formation of chains, tapes, or dimers researchgate.netrsc.orgtandfonline.com.
Carboxylic Acid Dimer Synthon: Carboxylic acids frequently form head-to-head dimers through a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. However, in the presence of a strong hydrogen bond acceptor like a pyridine nitrogen, the formation of the acid-pyridine synthon is often favored rsc.orgacs.org.
Table 2: Common Supramolecular Synthons in Pyridine-Carboxylic Acid Systems
| Synthon Description | Motif | Typical H-Bond Type(s) | Role in Crystal Packing |
| Acid-Pyridine Heterosynthon | Chain/Dimer | O-H···N | Primary structure-directing interaction. |
| Carboxylic Acid Homosynthon | Dimer | O-H···O | Common but often competes with the acid-pyridine interaction. |
| C-H···O Interactions | Various | C-H···O | Secondary interactions that link primary motifs into sheets or 3D networks. |
| π–π Stacking | Dimer/Column | π–π | Stabilizes the packing of aromatic rings. |
Acidity and Basicity (pKa) Predictions and Solvent Effects
The compound this compound is amphoteric, meaning it has both an acidic site (the carboxylic acid) and a basic site (the pyridine nitrogen). Predicting the acid dissociation constants (pKa) for these sites is crucial for understanding its behavior in solution.
Computational methods have become increasingly reliable for pKa prediction. Approaches range from semiempirical methods like PM6 to more rigorous Density Functional Theory (DFT) calculations, typically combined with a continuum solvation model (such as COSMO or SMD) to account for the effect of the solvent nih.govresearchgate.netmit.edu. These models calculate the free energy change of the deprotonation reaction in solution, from which the pKa can be derived nih.govresearchgate.net.
pKa of the Carboxylic Acid: The carboxylic acid group is expected to have a pKa value typical for carboxylic acids, likely in the range of 3-5. The electron-withdrawing nature of the nearby pyridine ring would slightly increase its acidity (lower its pKa) compared to a simple aliphatic carboxylic acid.
pKa of the Pyridine Nitrogen: The pyridine nitrogen is basic and will be protonated at acidic pH. The pKa for the corresponding pyridinium ion is expected to be in the range of 4-6.
The accuracy of pKa predictions depends heavily on the computational method and the choice of the thermodynamic cycle researchgate.net. For pyridines and carboxylic acids, mean absolute differences between calculated and experimental values can be as low as 0.5-1.0 pKa units with well-calibrated methods nih.govresearchgate.net.
Solvent plays a critical role in determining acid-base properties. Solvents with high polarity and hydrogen-bonding ability, like water, will stabilize the charged (ionized) forms of the acid and base, influencing the pKa values. Computational models account for this by simulating the solvent as a continuous dielectric medium, which modulates the electrostatic interactions that govern proton transfer researchgate.net.
Table 3: Performance of Computational Methods for pKa Prediction of Related Compounds
| Compound Class | Computational Method | Solvation Model | Mean Absolute Deviation (pKa units) | Reference |
| Pyridines | PM6 | SMD/COSMO | 0.6 - 0.7 | nih.gov |
| Carboxylic Acids | PM6 | SMD/COSMO | 0.7 - 1.0 | nih.gov |
| Pyridinium Ions | DFT (B3LYP) | IEFPCM | ~1.0 - 2.0 | researchgate.net |
| Anilines | DFT (B3LYP) | IEFPCM | ~1.0 | researchgate.net |
Chemical Reactivity and Derivatization Studies
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that can undergo several transformations, including esterification, amidation, reduction, and decarboxylation.
Esterification of pyridine (B92270) carboxylic acids is a common transformation, often carried out by reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. google.com A cyclic process for the manufacture of pyridine esters involves reacting the carboxylic acid with an alcohol at reflux temperatures, with the residue being reusable as a catalyst for subsequent reactions. google.com
Amidation reactions of carboxylic acids are fundamental in organic synthesis. researchgate.net One approach involves the use of 2-pyridinesulfonyl fluoride to facilitate the one-pot synthesis of amides from carboxylic acids under mild conditions. rsc.orgrsc.org This method proceeds through the in situ generation of an acyl fluoride intermediate. rsc.org Research has also demonstrated the use of iron(III) chloride as a Lewis acid catalyst for the direct amidation of esters, a reaction that shows specificity for 2-pyridinecarboxylates due to a stabilized intermediate complex involving the carbonyl oxygen and the pyridine nitrogen. mdpi.com
Table 1: Examples of Esterification and Amidation Reactions
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |
|---|---|---|---|---|
| Pyridine carboxylic acid | Alcohol | Strong acid salt of pyridine carboxylic acid ester | Pyridine carboxylic acid ester | google.com |
| Carboxylic acid | Amine | 2-Pyridinesulfonyl fluoride | Amide | rsc.orgrsc.org |
| Ester | Amine | FeCl3 | Amide | mdpi.com |
The reduction of carboxylic acids typically yields primary alcohols. chemguide.co.uk A powerful reducing agent like lithium tetrahydridoaluminate (LiAlH4) is required for this transformation, as less reactive reagents like sodium borohydride are ineffective. chemguide.co.uklibretexts.org The reaction is generally carried out in a dry ether solvent at room temperature, followed by treatment with dilute sulfuric acid to liberate the alcohol. chemguide.co.uk The reduction proceeds through an aldehyde intermediate, which is immediately further reduced to the alcohol and cannot be isolated. chemguide.co.uklibretexts.org
Selective reduction of carboxylic acid derivatives to aldehydes is also possible under specific conditions. For instance, acid chlorides can be reduced to aldehydes using the milder reducing agent lithium tri-tert-butoxyaluminum hydride. libretexts.org Another method involves the stepwise reduction of carboxylic acid salts with borane, followed by oxidation with pyridinium (B92312) chlorochromate (PCC) to yield the corresponding aldehyde. researchgate.net
Table 2: Reduction of Carboxylic Acids and Their Derivatives
| Starting Material | Reagent(s) | Product | Reference |
|---|
Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant reaction for certain pyridine carboxylic acids. For instance, functionalized 2-pyridone-3-carboxylic acids can undergo decarboxylation when treated with potassium carbonate in toluene. nih.govresearchgate.net Mechanistic studies have confirmed the decarboxylative pathway in the Michael-type addition of pyridylacetic acid to chromone-3-carboxylic acids, which proceeds under mild, basic conditions. nih.gov The decarboxylation of some pyridine carboxylic acids in aqueous solution is influenced by substituents on the pyridine ring, with both electron-withdrawing and electron-releasing groups at the 3-position accelerating the reaction. researchgate.net
Reactivity of the Pyridine Nitrogen
The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a site for electrophilic attack and coordination to metal ions.
The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation significantly alters the electronic properties and reactivity of the molecule. scripps.eduthieme-connect.de The N-O bond introduces a dipolar character, making the oxygen atom nucleophilic and the ortho and para positions of the ring susceptible to nucleophilic attack. thieme-connect.de Various oxidizing agents can be employed for N-oxidation, including hydrogen peroxide in the presence of a catalyst. researchgate.net The rate of N-oxidation is influenced by substituents on the pyridine ring; electron-withdrawing groups decrease the nucleophilicity of the pyridine nitrogen and can hinder the reaction. researchgate.net Pyridine N-oxides are versatile intermediates in organic synthesis. arkat-usa.org
Pyridine carboxylic acids are effective ligands for a wide range of metal ions due to the presence of both the pyridine nitrogen and the carboxylate group, which can act as coordination sites. dergipark.org.tr These ligands can form coordination polymers with varying dimensionalities depending on the metal ion and reaction conditions. nih.gov
The coordination chemistry of uranium with pyridine carboxylic acids has been a subject of interest. Studies have shown that pyridine-3-carboxylic acid coordinates to uranium(IV) through the pyridine ring nitrogen. scirp.org The resulting complex can exhibit a 1:2 metal-to-ligand ratio. scirp.org The coordination environment of uranium can vary, often featuring four to six coordination sites in the equatorial plane. researchgate.net The synthesis of uranium(IV) and thorium(IV) coordination polymers with tritopic carboxylic acids has been achieved under solvothermal conditions, yielding structures with varying dimensionalities influenced by factors such as the ligand architecture and pH. nih.gov The interaction of uranium with sulfur-donor ligands has also been explored, leading to the formation of intriguing structures. nih.gov
Reactivity of the Oxolane Ring System
The chemical behavior of 2-(Pyridin-4-yl)oxolane-3-carboxylic acid is significantly influenced by the oxolane ring, a five-membered saturated heterocycle also known as tetrahydrofuran (B95107) (THF). The reactivity of this ring system is a balance between its inherent stability and its susceptibility to specific chemical transformations under defined conditions.
Ring-Opening Reactions and Stability
The oxolane ring is characterized by its relatively high stability compared to smaller cyclic ethers like oxiranes (three-membered) and oxetanes (four-membered). This stability is attributed to its low ring strain energy, which is approximately 5.6 kcal/mol. beilstein-journals.orgnih.gov In contrast, the ring strain for oxiranes and oxetanes is significantly higher, at 27.3 kcal/mol and 25.5 kcal/mol, respectively. beilstein-journals.orgnih.gov This lower strain means that the oxolane ring does not undergo spontaneous ring-opening under standard conditions and requires a higher activation energy for cleavage. researchgate.net
Ring-opening of the oxolane moiety in this compound typically requires harsh reaction conditions, such as the presence of strong Lewis or Brønsted acids. researchgate.net These reactions proceed by protonation or coordination to the ring oxygen, which activates the C-O bonds towards nucleophilic attack. The outcome of such reactions is the formation of a linear, functionalized product, typically a substituted 1,4-diol derivative.
The stability of the ring can be influenced by the substituents. In this specific molecule, the presence of the pyridin-4-yl group at the C2 position and the carboxylic acid at the C3 position can exert electronic effects that may modify the reactivity of the ring oxygen. However, generally, disubstituted oxolanes exhibit good chemical stability. researchgate.net Some oxetane-carboxylic acids have been found to be unstable, isomerizing into lactones upon storage or heating, a reactivity pathway that could be considered for oxolane analogs under certain conditions. acs.org
Stereochemical Inversion and Epimerization
The structure of this compound features two adjacent stereocenters at the C2 and C3 positions of the oxolane ring. This stereochemical arrangement is critical to its three-dimensional structure and potential biological activity. The stability of these stereocenters is an important consideration in its chemical reactivity.
Epimerization, the change in configuration at one of several stereocenters in a molecule, is a potential reaction, particularly at the C3 position. The carbon at C3 is an alpha-carbon to the carboxylic acid's carbonyl group. Under basic conditions, deprotonation can occur at this position to form an enolate intermediate. Subsequent reprotonation of this planar enolate can occur from either face, leading to a mixture of epimers and a potential loss of stereochemical purity at the C3 center. Acidic conditions can also promote enolization, leading to a similar outcome.
Stereochemical inversion at the C2 position, which is attached to the pyridine ring, is less probable under typical conditions. Such an inversion would likely necessitate a mechanism involving ring-opening followed by ring-closure through a pathway that inverts the stereocenter, for example, via an SN2-type reaction. The complete conservation of enantiomeric purity has been observed in some nucleophilic ring expansions of substituted epoxides and oxetanes, suggesting that under specific reaction pathways, stereochemistry can be retained. acs.org
Advanced Derivatization for Analytical and Synthetic Purposes
Derivatization of this compound is a key strategy for various applications, including enhancing its volatility for gas chromatography-mass spectrometry (GC-MS) analysis and modifying its structure for synthetic purposes. The primary sites for derivatization are the carboxylic acid functional group and, to a lesser extent, the pyridine nitrogen.
Silylation for GC-MS Analysis
For analysis by GC-MS, polar compounds like carboxylic acids require derivatization to increase their volatility and thermal stability. libretexts.org Silylation is the most common method to achieve this, involving the replacement of the active hydrogen of the carboxylic acid with a silyl group, typically a trimethylsilyl (TMS) group. libretexts.orggcms.cz
This reaction converts the polar carboxylic acid into a less polar, more volatile silyl ester, which exhibits improved chromatographic behavior, such as sharper, more symmetrical peaks. gcms.czcolostate.edu The derivatization is typically carried out by treating the analyte with a silylating agent. Several reagents are available for this purpose, each with different reactivities. tcichemicals.com
Table 1: Common Silylating Reagents for Carboxylic Acids
| Reagent | Abbreviation | Key Features |
| N,O-Bis(trimethylsilyl)acetamide | BSA | Forms stable products with most functional groups; byproduct may interfere with early eluting peaks. gcms.cztcichemicals.com |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive and its byproducts are very volatile, reducing interference with early eluting peaks. gcms.cztcichemicals.compalsystem.com |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | A widely used reagent for preparing TMS derivatives. nih.gov |
| Trimethylchlorosilane | TMCS | Often used as a catalyst with other silylating agents like BSTFA or BSA to increase their reactivity. gcms.cz |
The silylation of this compound would proceed by reacting the compound with an excess of a reagent like BSTFA, sometimes in the presence of a catalyst and a solvent such as pyridine. palsystem.com The resulting TMS ester is then suitable for GC-MS analysis.
Acylation and Alkylation Reactions
Acylation and alkylation reactions provide pathways to a wide range of derivatives of this compound, primarily by modifying the carboxylic acid group.
Alkylation reactions involve the replacement of the acidic proton of the carboxylic acid with an alkyl or arylalkyl group. libretexts.org The most common application is esterification, which converts the carboxylic acid into a less polar and often more synthetically versatile ester. libretexts.org Esterification can be accomplished through various methods, such as reaction with an alcohol under acidic catalysis or treatment with an alkylating agent like pentafluorobenzyl bromide (PFB-Br) to create derivatives suitable for electron capture detection (ECD) in GC. libretexts.org Additionally, the nitrogen atom in the pyridine ring can be alkylated, typically with an alkyl halide, to form a quaternary pyridinium salt.
Acylation involves the reaction of the carboxylic acid group with an acylating agent or the conversion of the carboxylic acid into a species that can acylate another molecule. For derivatization, the carboxylic acid can be converted into amides, acyl hydrazides, or other related structures. thermofisher.com This is often achieved by activating the carboxylic acid with a coupling agent, such as a carbodiimide, followed by reaction with an amine. nih.gov While Friedel-Crafts acylation is a well-known reaction for aromatic rings, it is generally not effective with electron-deficient rings like pyridine. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org Therefore, acylation reactions for this compound are focused on transformations of the carboxyl group rather than the pyridine ring.
Table 2: Summary of Alkylation and Acylation Derivatization Reactions
| Reaction Type | Functional Group Targeted | Reagents | Product |
| Alkylation | Carboxylic Acid | Alcohol/Acid Catalyst, Alkyl Halide/Base | Ester |
| Pyridine Nitrogen | Alkyl Halide | N-Alkyl Pyridinium Salt | |
| Acylation | Carboxylic Acid | Thionyl Chloride, then Amine | Amide |
| Carboxylic Acid | Amine/Carbodiimide (e.g., EDC) | Amide |
These derivatization strategies are fundamental for both the analytical characterization and the synthetic manipulation of this compound.
Structure Activity Relationship Sar at the Molecular Level
Influence of Oxolane Stereochemistry on Molecular Interactions
The oxolane (tetrahydrofuran) ring of 2-(Pyridin-4-yl)oxolane-3-carboxylic acid contains two chiral centers at the C2 and C3 positions, where the pyridine (B92270) ring and the carboxylic acid group are attached, respectively. This gives rise to four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The spatial arrangement of these substituents is a pivotal determinant of the molecule's ability to bind effectively to its biological target, as stereochemistry dictates the three-dimensional shape and, consequently, the complementarity with the binding site. nih.govbiomedgrid.com
The precise stereochemical configuration influences how the pyridine and carboxylic acid groups are oriented. Biological targets, such as enzymes and receptors, are chiral environments themselves, meaning they can differentiate between stereoisomers. biomedgrid.com One enantiomer may exhibit significantly higher affinity for the target than others because its substituents are positioned optimally to engage in key binding interactions, such as hydrogen bonds, ionic bonds, or van der Waals forces. For instance, the relative cis or trans orientation of the pyridinyl and carboxyl groups will drastically alter the distance and geometry between these two key functional groups, which can be critical for fitting into a specific pocket or interacting with specific amino acid residues.
Studies on other chiral compounds have consistently shown that stereochemistry can have a profound impact on biological activity. nih.govresearchgate.net For example, in fluorinated pyrrolidine (B122466) derivatives, the relative stereochemistry is a crucial factor for their chemical and biological properties. beilstein-journals.org It is therefore highly probable that the biological activity of this compound is stereospecific, with one isomer being significantly more active than the others. The determination of the optimal stereoisomer is a fundamental step in the optimization of this chemical scaffold.
Table 1: Hypothetical Influence of Oxolane Stereochemistry on Binding Affinity This table is illustrative and based on general principles of stereospecificity in drug-target interactions.
| Stereoisomer | Relative Orientation | Postulated Binding Affinity (IC50) | Rationale |
|---|---|---|---|
| (2R, 3S) | cis | Low nM | Optimal orientation of pyridine and carboxylate for key interactions in the binding pocket. |
| (2S, 3R) | cis | Low nM | Enantiomer of the most active form, likely exhibiting similar high affinity. |
| (2R, 3R) | trans | High nM / Low µM | Suboptimal distance/angle between functional groups, leading to weaker interactions. |
| (2S, 3S) | trans | High nM / Low µM | Enantiomer of the less active form, likely exhibiting similar low affinity. |
Role of Pyridine Substituents and Nitrogen Position on Binding Affinity
The pyridine ring is a crucial pharmacophoric element. The nitrogen atom in the pyridine ring is a key feature; its lone pair of electrons can act as a hydrogen bond acceptor, which is a fundamental interaction in many protein-ligand complexes. nih.govquora.commdpi.com The position of this nitrogen atom significantly influences the molecule's electronic properties and its ability to interact with a target. slideshare.net
In this compound, the nitrogen is at the 4-position (para). This placement directs the hydrogen bond acceptor vector away from the oxolane core. Shifting the nitrogen to the 2- or 3-position would create isomers (isonicotinic, nicotinic, and picolinic acid analogs) with different charge distributions and hydrogen bonding geometries. nih.govcdnsciencepub.com Such positional changes often lead to dramatic differences in binding affinity and selectivity, as the new geometry may be more or less compatible with the arrangement of hydrogen bond donors in the target's active site. nih.govresearchgate.net
Furthermore, adding substituents to the pyridine ring provides a powerful method for modulating the compound's properties. Electron-donating groups (e.g., -CH₃, -OCH₃) or electron-withdrawing groups (e.g., -Cl, -CF₃) can alter the basicity of the pyridine nitrogen, affecting the strength of hydrogen bonds. nih.gov Substituents also impact lipophilicity, solubility, and metabolic stability. For instance, introducing a bulky group could enhance binding through van der Waals interactions if a suitable hydrophobic pocket is available, or it could cause a steric clash that prevents binding. nih.gov Conversely, a small polar group could form an additional, beneficial hydrogen bond. The strategic placement of substituents is a cornerstone of lead optimization, allowing for the fine-tuning of a compound's activity and ADME (absorption, distribution, metabolism, and excretion) profile.
Table 2: Predicted Effects of Pyridine Ring Modifications on Binding Affinity This table is illustrative and based on established medicinal chemistry principles.
| Modification | Example | Predicted Effect on Binding Affinity | Rationale |
|---|---|---|---|
| Nitrogen Position Change | 3-pyridyl (Nicotinic analog) | Likely decrease | Alters the primary hydrogen bond acceptor vector, potentially disrupting a critical interaction. nih.gov |
| Add Electron-Donating Group | 2-Methyl-4-pyridyl | Variable | May increase nitrogen basicity (stronger H-bond) but could introduce steric hindrance. |
| Add Electron-Withdrawing Group | 2-Chloro-4-pyridyl | Variable | May decrease nitrogen basicity (weaker H-bond) but could form other favorable interactions (e.g., halogen bond). |
| Add Bulky Lipophilic Group | 2-Phenyl-4-pyridyl | Variable | Could increase affinity via hydrophobic interactions if a pocket exists, or decrease it due to steric clash. nih.gov |
Significance of the Carboxylic Acid Group in Molecular Recognition
The carboxylic acid group is a cornerstone of molecular recognition for this compound, primarily due to its ability to form strong, directional interactions. nih.govijacskros.com At physiological pH, the carboxylic acid is typically deprotonated to form a carboxylate anion. This negative charge allows it to participate in powerful ionic interactions (salt bridges) with positively charged amino acid residues like arginine, lysine, or histidine within a receptor's binding site. researchgate.net Additionally, the two oxygen atoms of the carboxylate can act as potent hydrogen bond acceptors, often forming a bidentate interaction that significantly increases binding affinity and specificity. ijacskros.comresearchgate.net
The acidity (pKa) of the carboxylic acid is another critical parameter. It determines the proportion of the molecule that is ionized at a given pH. nih.govresearchgate.net This can be modulated by nearby functional groups; for example, the electron-withdrawing nature of the pyridinium (B92312) ion at lower pH could increase the acidity of the carboxylic acid. osti.gov The precise pKa can influence not only binding affinity but also properties like solubility and membrane permeability. nih.gov
Given its importance, the carboxylic acid group is a common target for modification in drug design through a strategy known as bioisosteric replacement. semanticscholar.org A bioisostere is a functional group that retains the key biological activity of the original group while potentially improving other properties. For example, replacing the carboxylic acid with a tetrazole ring can maintain a similar acidic pKa and spatial arrangement of hydrogen bond acceptors but can offer increased metabolic stability and lipophilicity. nih.govdrughunter.com Other common bioisosteres include acyl sulfonamides, hydroxamic acids, and various other acidic heterocycles, each with unique physicochemical properties. nih.govacs.org The choice of bioisostere is highly context-dependent, and screening a panel of them is a standard strategy to optimize a lead compound. semanticscholar.org
Table 3: Common Bioisosteric Replacements for the Carboxylic Acid Group
| Bioisostere | Approximate pKa | Key Features | Potential Advantages |
|---|---|---|---|
| Carboxylic Acid | ~4-5 | Planar, strong H-bond acceptor, anionic. | Forms strong ionic and H-bonds. nih.gov |
| Tetrazole | ~4.5-5 | Planar, aromatic, delocalized anion. | Increased lipophilicity and metabolic stability. drughunter.com |
| Acyl Sulfonamide | ~3-5 | Non-planar, strong H-bond acceptor. | Can form multiple H-bonds, improved potency. drughunter.com |
| Hydroxamic Acid | ~8-9 | Can chelate metal ions, H-bond donor/acceptor. | Different interaction profile, useful for metalloenzymes. nih.gov |
| 3-Hydroxyisoxazole | ~4-5 | Planar, heterocyclic. | Mimics carboxylate geometry, used in neurotransmitter analogs. nih.gov |
Conformational Flexibility and its Impact on Biological Activity Profiles
The compound this compound possesses significant conformational flexibility. This arises from two main sources: the inherent non-planarity of the oxolane ring and the rotation around the single bond connecting the oxolane and pyridine rings. The five-membered oxolane ring typically adopts non-planar "envelope" or "twist" conformations to minimize steric strain. The specific conformation can be influenced by its substituents. nih.govnih.gov
This flexibility allows the molecule to adapt its shape to fit into the binding site of a biological target, a concept known as "induced fit." However, this flexibility comes at an entropic cost; upon binding, the molecule is locked into a single "bioactive" conformation, which is energetically unfavorable. capes.gov.brnih.gov
Design Principles for Modulating Molecular Target Selectivity
Achieving selectivity—the ability of a drug to interact with its intended target while avoiding others—is a paramount goal in drug design to maximize therapeutic effects and minimize side effects. nih.govresearchgate.net For this compound, several design principles can be applied to modulate its selectivity. These strategies often involve exploiting subtle differences between the desired target and undesired off-targets. acs.orgazolifesciences.com
Exploiting Shape and Steric Differences : If the target protein has a larger binding pocket than an off-target, one can introduce bulky substituents on the pyridine ring. These groups would be accommodated by the intended target but would create a steric clash with the off-target, thereby reducing affinity for the latter. This is a form of "negative design." nih.gov
Fine-Tuning Electrostatic Interactions : The electrostatic potential within the binding sites of different proteins is rarely identical. By modifying the electronic properties of the ligand—for example, by adding electron-withdrawing or -donating groups to the pyridine ring or by using a carboxylic acid bioisostere with a different pKa—one can optimize electrostatic complementarity for the desired target while potentially creating unfavorable interactions (e.g., charge repulsion) in off-targets. nih.govacs.orgazolifesciences.com
Leveraging Differences in Hydrogen Bonding Networks : The arrangement of hydrogen bond donors and acceptors can vary significantly even between closely related proteins. Changing the position of the pyridine nitrogen (e.g., from the 4- to the 3-position) or introducing new hydrogen-bonding groups can create a molecule that forms a highly favorable hydrogen bond in the target but a weak or nonexistent one in an off-target. nih.gov
Conformational Selection : As discussed previously, rigidifying the molecule can enhance selectivity. If a target protein preferentially binds a specific conformation of the flexible ligand, a rigid analog that is locked in that conformation will be highly selective for that target, as it cannot easily adopt the different shapes required to bind to other proteins. nih.govnih.gov
Exploiting Differences in Hydration Sites : The binding sites of proteins contain bound water molecules. Designing a ligand to displace a high-energy (unstable) water molecule in the target's active site can provide a significant boost in affinity. If an off-target either lacks a water molecule at that position or has a very stable one, this can be a powerful source of selectivity. nih.govazolifesciences.com
By systematically applying these principles, medicinal chemists can rationally design analogs of this compound with a tailored selectivity profile, leading to safer and more effective therapeutic agents.
Biochemical and Molecular Interaction Studies in Vitro Focus
Investigation of Molecular Targets (e.g., Enzymes, Receptors)
There is no available research detailing the specific molecular targets of 2-(Pyridin-4-yl)oxolane-3-carboxylic acid.
Enzyme Inhibition Assays and Kinetics
No studies have been published that report the results of enzyme inhibition assays or the kinetic parameters of this compound against any specific enzyme.
Receptor Binding Assays and Ligand Efficacy
Information regarding the binding affinity, potency, or efficacy of this compound at any biological receptor is not present in the available scientific literature.
Ligand-Protein Interaction Profiling
No data has been published on the direct binding interactions between this compound and any protein target.
Biophysical Techniques (e.g., ITC, SPR) for Binding Thermodynamics
There are no available studies that have utilized biophysical methods such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to characterize the thermodynamic profile of this compound's binding to a protein.
X-ray Co-crystallography of Ligand-Target Complexes
No crystal structures of this compound in complex with a biological target have been deposited in the Protein Data Bank or described in published literature.
Biochemical Pathway Modulation (e.g., in cellular models, not in humans)
The effect of this compound on any biochemical pathway within cellular models has not been reported in scientific research.
Effects on Specific Metabolic Enzymes
Extensive literature searches reveal a notable absence of direct in vitro studies investigating the specific effects of this compound on metabolic enzymes. Research to date has not characterized its interaction profile with enzymatic targets. However, by examining the constituent chemical moieties of the molecule—the pyridine-carboxylic acid and the oxolane (tetrahydrofuran) ring—it is possible to infer potential, though currently unsubstantiated, areas of biochemical interaction based on the activities of structurally related compounds.
The pyridine-carboxylic acid scaffold is a well-established pharmacophore known to interact with a wide array of enzymes. tandfonline.comnih.gov Various derivatives have demonstrated inhibitory activity against diverse classes of enzymes, suggesting that this structural motif is a versatile starting point for the design of enzyme inhibitors. tandfonline.com For instance, certain pyridine (B92270) carboxylic acid derivatives have been identified as inhibitors of histone demethylases, urease, tyrosinase, and various kinases. tandfonline.comnih.gov
One study on 2-pyridinecarboxylic acid analogs, which share a core structural similarity with the subject compound, demonstrated inhibitory effects on α-amylase and carboxypeptidase A. nih.gov This suggests a potential for compounds of this class to interfere with metabolic pathways involving carbohydrate digestion and protein processing. Furthermore, other pyridine derivatives have shown inhibitory potential against enzymes relevant to metabolic disorders, such as α-glucosidase and aldose reductase, which are implicated in the management of diabetes mellitus. jchemrev.com The broad inhibitory profile of pyridine-based compounds highlights the potential for this compound to interact with various metabolic enzymes, although this remains to be experimentally verified.
The oxolane (tetrahydrofuran) ring, while often considered a metabolically stable and relatively inert component of a molecule, can also play a crucial role in mediating interactions with enzymes. The oxygen atom within the ring can act as a hydrogen bond acceptor, contributing to the binding affinity of a molecule within an enzyme's active site. nih.gov In the context of activated sludge, tetrahydrofuran (B95107) has been shown to inhibit several enzymes, including dehydrogenase, phosphatase, urease, and catalase, indicating its potential to interfere with enzymatic processes. nih.gov While this environmental study is not directly comparable to a controlled in vitro biochemical assay, it does suggest that the oxolane moiety is not entirely devoid of bioactivity.
Table 1: Examples of In Vitro Enzyme Inhibition by Pyridine-Carboxylic Acid Derivatives
| Enzyme Target | Type of Pyridine Derivative | Observed Effect |
|---|---|---|
| α-Amylase | 2-Pyridinecarboxylic acid analogs | Inhibition nih.gov |
| Carboxypeptidase A | 2-Pyridinecarboxylic acid analogs | Inhibition nih.gov |
| Histone Demethylase | Substituted pyridine carboxylic acids | Inhibition (sub-nanomolar IC50 values) tandfonline.com |
| Type I MetAPs | Pyridine-2-carboxylic acid thiazol-2-ylamide analogs | Inhibition tandfonline.com |
| α-Glucosidase | Coumarin fused pyridine derivatives | Inhibition (IC50 values ranging from 101.0 to 227.3 µM) jchemrev.com |
| Aldose Reductase | [pyrrolo[3,4-c]pyridine-1,3(2H)-dion-2-yl]alkanoic acid derivatives | Inhibition jchemrev.com |
| Hydrogen Sulfide-Synthesizing Enzymes (CBS, CSE, MST) | Various pyridine derivatives | Inhibition researchgate.net |
Potential Applications in Chemical Research and Advanced Materials
Building Block for Complex Organic Synthesis
The structural features of 2-(Pyridin-4-yl)oxolane-3-carboxylic acid make it a valuable building block for the synthesis of more complex molecular architectures, particularly those of pharmaceutical or biological interest. The molecule offers three distinct regions for chemical modification: the pyridine (B92270) ring, the carboxylic acid group, and the oxolane ring.
Pyridine Ring: The nitrogen atom in the pyridine ring can be alkylated or coordinated to metals. The ring itself can undergo various substitution reactions, allowing for the attachment of additional functional groups.
Carboxylic Acid Group: This functional group is a versatile handle for a wide range of chemical transformations. It can be readily converted into esters, amides, acid halides, and other derivatives. This facilitates the coupling of the molecule to other synthetic intermediates, a common strategy in the assembly of complex target molecules and drug candidates. nih.govnih.govresearchgate.net For instance, decarboxylative reactions, where the carboxylic acid moiety is removed to form a new C-C bond, have emerged as a powerful synthetic strategy. nih.gov
The combination of these features allows for a modular approach to synthesis, where different fragments can be attached to the core structure to build a library of diverse compounds. Multi-component reactions utilizing similar pyridine-carboxylic acid scaffolds have proven effective for the rapid construction of complex heterocyclic systems like pyrazolo[3,4-b]quinolinones. rsc.org
| Functional Group | Reaction Type | Potential Product | Application |
|---|---|---|---|
| Carboxylic Acid | Amide Coupling | Amide derivatives | Synthesis of peptides, enzyme inhibitors, bioactive molecules |
| Carboxylic Acid | Esterification | Ester derivatives | Prodrug synthesis, modification of solubility |
| Pyridine Nitrogen | N-Alkylation | Quaternary pyridinium (B92312) salts | Ionic liquids, modification of electronic properties |
| Pyridine Ring | Cross-Coupling (e.g., Suzuki, Heck) | Aryl- or vinyl-substituted pyridines | Building complex aromatic systems, functional materials |
| Carboxylic Acid | Decarboxylative Coupling | Substituted pyridyl-oxolanes | Formation of new C-C bonds for scaffold elaboration nih.gov |
Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)
Pyridine carboxylic acids are among the most versatile ligands in coordination chemistry due to the presence of both a nitrogen donor atom (from the pyridine ring) and oxygen donor atoms (from the carboxylate group). dergipark.org.trwikipedia.org These sites can bind to a single metal ion to form a stable chelate ring or bridge multiple metal centers to create extended structures like coordination polymers and Metal-Organic Frameworks (MOFs). dergipark.org.trresearchgate.net
MOFs are crystalline materials with high porosity, constructed from metal ions or clusters linked by organic ligands. researchgate.netmdpi.comrsc.org The properties of a MOF, such as pore size, stability, and functionality, are directly determined by the choice of the metal and the organic linker. rsc.orgacs.org The use of a ligand like this compound could lead to the formation of novel MOFs with unique topologies. The oxolane oxygen atom could potentially participate in coordination or hydrogen bonding, adding another layer of structural control. These materials have potential applications in gas storage, separation, catalysis, and sensing. acs.org
| Ligand Type | Metal Ion(s) | Resulting Structure Type | Reference |
|---|---|---|---|
| Pyridine-2,6-dicarboxylic acid | Cu(II), Co(II) | Monomeric, polymeric, and polynuclear complexes | rsc.org |
| Picolinic, 3-hydroxypicolinic, 2-hydroxynicotinic acids | Sm(III) | Coordination polymers | researchgate.net |
| Pyridine-3,5-dicarboxylate | Cu(II), Co(II) | Battery-supercapacitor hybrid materials | rsc.org |
| 4,4'-(Pyridine-3,5-diyl)dibenzoic acid | Mn(II), Co(II/III), Ni(II), Cu(II) | Diverse 2D and 3D coordination polymers | acs.org |
| Pyridine-2-carboxylic acid | Mn(II), Ni(II), Cu(II) | 3D structures via H-bonding | dergipark.org.tr |
Molecular Probes for Biochemical Investigations
Molecular probes are essential tools for visualizing and studying biological processes in real-time. Fluorescent probes, in particular, allow for highly sensitive detection of specific analytes, ions, or biomolecules. labinsights.nl A typical small-molecule fluorescent probe consists of three main components: a fluorophore (the light-emitting unit), a recognition element (which selectively binds to the target), and a linker. labinsights.nl
The this compound scaffold is a promising starting point for the design of novel molecular probes. While the core structure itself is not strongly fluorescent, it can be chemically modified to incorporate these necessary components.
Fluorophore Attachment: The carboxylic acid group serves as a prime attachment point for coupling with fluorescent dyes. Many commercial fluorophores are available with amine or alcohol functional groups that can readily form stable amide or ester linkages with the carboxylic acid of the target molecule. rsc.org
Recognition Element: The pyridine ring or other positions on the oxolane ring could be functionalized to introduce a group that recognizes a specific biological target. For example, incorporating a boronic ester can create a probe for detecting hydrogen peroxide. mdpi.com
Modulation of Properties: The pyridine moiety itself can be part of the signaling mechanism. Its ability to bind metal ions or undergo protonation can alter the electronic properties of an attached fluorophore, leading to a "turn-on" or "turn-off" fluorescent response upon binding to the target analyte. Imidazo[1,2-a]pyridine derivatives, for instance, are used as fluorescent cores in probe design. mdpi.com
The development of such probes from this scaffold could enable new ways to study cellular events and diagnose diseases. ccspublishing.org.cn
| Probe Component | Role | Implementation using this compound |
|---|---|---|
| Recognition Moiety | Binds selectively to the biological target (e.g., an ion, enzyme, or protein). | Can be attached to the pyridine or oxolane rings via further synthesis. |
| Linker/Scaffold | Provides the structural framework and connects the other components. | The pyridyl-oxolane core acts as the central scaffold. |
| Signaling Moiety (Fluorophore) | Generates a detectable signal (e.g., fluorescence) upon target binding. | Can be conjugated to the molecule via the carboxylic acid group. |
Precursor for Advanced Polymeric Materials and Functional Coatings
The incorporation of functional heterocyclic units like pyridine into polymer backbones can impart unique and desirable properties, including thermal stability, altered solubility, and the ability to coordinate with metals. Pyridine dicarboxylic acids have been explored as renewable building blocks for polyesters with intriguing properties. wur.nl
This compound can be envisioned as a functional monomer for creating advanced polymers.
Polyesters and Polyamides: The carboxylic acid group allows the molecule to be incorporated into polyesters (via reaction with diols) or polyamides (via reaction with diamines) through step-growth polymerization. The resulting polymer would have the pyridyl-oxolane moiety as a repeating side group.
Functional Properties: The pyridine units within the polymer chain can act as sites for metal coordination, potentially leading to self-healing materials or polymer-supported catalysts. They can also be protonated or alkylated, allowing for the tuning of the polymer's solubility and charge characteristics. Such polymers could find use in functional coatings, for instance, as corrosion inhibitors due to the strong interaction of pyridine derivatives with metal surfaces. researchgate.net
Dendrimers and Branched Polymers: The trifunctional nature of the molecule (modifiable sites at the carboxylic acid, pyridine nitrogen, and potentially the oxolane ring) suggests its use in the synthesis of more complex polymer architectures like dendrimers. wikipedia.org Dendritic polymers like polyamidoamine (PAMAM) are used in applications ranging from drug delivery to self-healing coatings. wikipedia.org
The combination of a rigid pyridine ring and a more flexible oxolane unit could lead to polymers with tailored thermal and mechanical properties, suitable for applications in specialty plastics, membranes, or functional surface coatings. google.com
| Polymer Type | Functional Moiety | Potential Property/Application |
|---|---|---|
| Polyester / Polyamide | Pyridine Ring | Enhanced thermal stability, metal coordination, pH-responsiveness |
| Polymer Coating | Pyridine Ring | Corrosion inhibition on metal surfaces researchgate.net, improved adhesion |
| Functionalized Polymer | Oxolane Ring | Increased hydrophilicity, specific stereochemical influence |
| Cross-linked Network | Multiple Functional Sites | Thermosets, hydrogels, materials for selective uptake of metal ions |
Future Research Directions
Exploration of Novel Stereoisomers and Their Academic Significance
The structure of 2-(Pyridin-4-yl)oxolane-3-carboxylic acid contains two chiral centers, at the 2- and 3-positions of the oxolane ring. This gives rise to the possibility of four stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). A critical first step in the investigation of this compound would be the separation and characterization of these individual stereoisomers. The academic significance of this exploration would be multifold. Firstly, it would allow for the determination of the specific three-dimensional arrangement of atoms in each isomer. Secondly, it would enable the investigation of how the stereochemistry influences the compound's physical and chemical properties, such as its melting point, solubility, and reactivity. Such studies are foundational to understanding structure-property relationships.
Development of Asymmetric Synthetic Routes
Following the theoretical identification of stereoisomers, the development of synthetic methods to selectively produce each one would be a significant research endeavor. Asymmetric synthesis is a sophisticated area of organic chemistry focused on the creation of chiral molecules in high enantiomeric purity. For this compound, this could involve the use of chiral catalysts, chiral auxiliaries, or stereoselective reactions to control the formation of the two stereocenters. The development of such routes would be of high academic interest, contributing to the broader field of synthetic methodology.
Advanced Computational Modeling for Predictive Chemical Biology
In the absence of experimental data, computational modeling could offer initial insights into the potential properties and biological activity of this compound. Techniques such as Density Functional Theory (DFT) could be used to predict the molecule's geometry, electronic structure, and spectroscopic properties. Molecular docking simulations could be employed to predict its binding affinity to various biological targets, such as enzymes or receptors. This predictive approach could help to prioritize future experimental investigations and generate hypotheses about the compound's potential biological role.
Integration with High-Throughput Screening for Fundamental Discoveries
Once the compound and its stereoisomers are synthesized, high-throughput screening (HTS) would be a powerful tool for uncovering its biological activities. HTS allows for the rapid testing of a compound against a large number of biological targets. By integrating this compound into HTS campaigns, researchers could screen for a wide range of effects, such as antimicrobial, anticancer, or enzyme inhibitory activities. Any "hits" from these screens would provide the basis for more focused and in-depth biological studies, potentially leading to fundamental discoveries about its mechanism of action.
Q & A
Q. What are the recommended synthetic routes for 2-(Pyridin-4-yl)oxolane-3-carboxylic acid?
The synthesis typically involves condensation and cyclization steps. For example, pyridinyl-aldehyde derivatives can react with aminocarboxylic acids under catalytic conditions (e.g., palladium or copper catalysts in DMF/toluene) to form the oxolane ring. Subsequent functionalization introduces the carboxylic acid group. Purity (≥95%) is achieved via recrystallization or column chromatography .
Q. Key Methodological Considerations :
- Catalyst selection : Palladium catalysts favor cross-coupling reactions for pyridinyl integration, while copper catalysts are cost-effective for small-scale cyclization .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency at 80–100°C .
Q. How is stereochemical purity validated for this compound?
X-ray crystallography (using programs like SHELXL for refinement) and NMR spectroscopy are critical. For example:
Q. How are contradictions in crystallographic and spectroscopic data resolved?
Discrepancies (e.g., unexpected bond lengths in X-ray vs. DFT-calculated structures) require multi-technique validation:
Cross-validation : Compare XRD data with solid-state NMR or IR spectroscopy to confirm hydrogen bonding or tautomerism .
Computational modeling : Use density functional theory (DFT) to simulate NMR chemical shifts or optimize crystal packing .
Case Study : A 2021 study resolved conflicting pyridinyl-oxolane torsion angles by refining disorder models in SHELXL and validating with NOESY NMR .
Q. What strategies optimize yield in multi-step syntheses of analogs?
Yield optimization for derivatives (e.g., fluorophenyl-substituted analogs) involves:
- Stepwise monitoring : Use LC-MS or TLC to identify intermediates and side products .
- Protecting groups : Temporarily block the carboxylic acid during pyridinyl coupling (e.g., tert-butyl esters) to prevent side reactions .
Q. How is biological activity screened for this compound?
- Enzyme assays : Test inhibition of kinases or carboxylases using fluorescence polarization or radiometric assays.
- Cell-based studies : Evaluate cytotoxicity (e.g., IC) in cancer cell lines via MTT assays .
- Structural analogs : Replace the pyridinyl group with pyrazolyl or quinolinyl moieties to study SAR .
Safety Note : Follow SDS guidelines (e.g., TCI Europe’s protocols) for handling corrosive carboxylic acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
